Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride
Description
Properties
IUPAC Name |
methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-14-10(13)6-2-7-4-11-5-8(3-6)9(7)12;/h6-9,11-12H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDQKUDUQSBMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CNCC(C1)C2O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride involves several steps. One common synthetic route includes the reaction of a bicyclic precursor with methanol in the presence of a catalyst to form the ester group. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate; hydrochloride has the molecular formula and a molecular weight of approximately 199.25 g/mol. The compound features a bicyclic structure that is characteristic of various alkaloids, which often exhibit biological activity due to their ability to interact with neurotransmitter systems.
Pharmacological Applications
2.1 Opioid Receptor Interactions
Recent studies have indicated that compounds similar to methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate demonstrate selective interactions with opioid receptors, particularly the mu-opioid receptor (MOR). These interactions can lead to analgesic effects without the high potential for addiction associated with traditional opioids .
Case Study: Biased Agonism
A study published in MDPI highlighted the synthesis of derivatives of this compound that act as biased agonists for MOR, showing promise in pain management while minimizing side effects typically associated with opioid therapies .
2.2 Neuropharmacological Research
The compound has been utilized in neuropharmacological studies to explore its effects on neurotransmitter systems beyond opioids, including dopamine and serotonin pathways. This research is crucial for understanding potential therapeutic applications in treating mood disorders and addiction .
Synthesis and Structural Modifications
3.1 Synthetic Pathways
The synthesis of methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate involves several key steps, including the formation of the bicyclic core through cyclization reactions, followed by functionalization to introduce hydroxyl and carboxyl groups. Detailed synthetic routes have been documented in various chemical literature, showcasing efficient methodologies for producing this compound and its analogs .
Table 1: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Acids/Bases | Formation of bicyclic core |
| 2 | Functionalization | Alcohols/Acids | Introduction of hydroxyl/carboxyl groups |
| 3 | Hydrochloride Salt Formation | HCl | Formation of hydrochloride salt |
Toxicology and Safety Profile
Safety assessments are crucial for any compound intended for therapeutic use. Preliminary toxicological studies indicate that methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate exhibits a favorable safety profile at therapeutic doses, although further studies are warranted to fully establish its safety in clinical settings .
Mechanism of Action
The mechanism of action of Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Chemical Structure :
Key Features :
- The bicyclo[3.3.1]nonane core contains a nitrogen atom (3-aza) and a hydroxyl group at position 7.
- A methyl ester at position 7 enhances solubility and reactivity for further derivatization .
- Available as a hydrochloride salt, improving stability and crystallinity .
Comparison with Structural Analogues
Core Heteroatom Variations
Impact of Heteroatoms :
Substituent Variations
Functional Group Effects :
Physicochemical Properties
Analytical Data :
- IR/NMR: For analogues like methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (), IR peaks at 3360 cm⁻¹ (N-H) and 1740 cm⁻¹ (C=O) confirm functional groups .
Biological Activity
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate; hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C₉H₁₅ClN₁O₃
- Molecular Weight : 185.22 g/mol
- CAS Number : 1896603-76-1
The compound belongs to the bicyclic class of compounds, which are known for their complex structures and varied biological activities.
Research indicates that compounds similar to methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly the Class Ia PI3K-a and -β isoforms. This inhibition plays a crucial role in regulating various cellular processes, including proliferation and survival, making it a candidate for anti-tumor therapies .
Table 1: Biological Activities and Mechanisms
1. Cancer Treatment
The anti-tumor properties of the compound suggest its potential use in cancer therapy, particularly in targeting specific isoforms of PI3K that are often dysregulated in various cancers. Studies have shown that selective inhibition can lead to reduced tumor growth and improved patient outcomes in preclinical models .
2. Inflammatory Diseases
The anti-inflammatory effects observed in related compounds indicate that methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate may also be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease by modulating immune responses and reducing inflammation .
3. Neurological Disorders
Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering neuroprotective effects that could be harnessed for treating neurodegenerative diseases .
Case Studies
Case Study 1: Anti-Cancer Efficacy
In a study examining the efficacy of various PI3K inhibitors, methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane derivatives demonstrated significant tumor suppression in xenograft models of breast cancer. The study indicated a dose-dependent response, highlighting the importance of optimizing dosage for clinical applications .
Case Study 2: Inflammatory Response Modulation
A clinical trial focusing on the anti-inflammatory properties of related compounds showed promising results in reducing symptoms associated with rheumatoid arthritis. Patients receiving treatment exhibited decreased levels of inflammatory markers and improved joint function compared to controls .
Q & A
Basic: What synthetic methodologies are recommended for preparing derivatives of 3-azabicyclo[3.3.1]nonane scaffolds?
The synthesis of bicyclic azabicyclo derivatives often employs Mannich-type reactions or ketone-based cyclization strategies. For example, 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one was synthesized via a Mannich reaction starting from 4-thianone, followed by Wolff-Kishner reduction to yield the corresponding amine hydroperchlorate . Key steps include:
- Ketone Cyclization : Use of 4-thianone as a precursor to form the bicyclic core.
- Reductive Amination : Wolff-Kishner reduction under anhydrous conditions to generate the amine derivative.
- Salt Formation : Isolation as hydroperchlorate salts for stability .
Recommendation : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products in multi-step syntheses.
Advanced: How does conformational analysis via X-ray diffraction inform reactivity in 3-azabicyclo[3.3.1]nonane derivatives?
X-ray crystallography reveals distinct conformers (chair-boat vs. chair-chair) that influence reactivity. For instance:
- Chair-Boat Conformers : Observed in 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one, where the sulfur atom resides in the "boat" portion, potentially sterically hindering nucleophilic attacks .
- Chair-Chair Conformers : Found in hydroperchlorate salts, which exhibit enhanced stability and planar geometry favorable for ionic interactions in biological systems .
Methodological Insight : Pair X-ray data with computational modeling (e.g., DFT) to predict regioselectivity in functionalization reactions .
Basic: What spectroscopic techniques are critical for characterizing methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride?
A multi-technique approach is essential:
- NMR : Use , , and NMR to confirm bicyclic structure and substituent positions. For example, NMR was critical in verifying selena-analogues .
- IR Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches to validate ester and alcohol functionalities.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Note : For hydrochloride salts, conduct elemental analysis to verify Cl content .
Advanced: How can researchers reconcile contradictory antiarrhythmic efficacy data between 3-azabicyclo derivatives and standard therapeutics like lidocaine?
In canine models of induced ventricular tachycardia, 7-benzyl-3-selena-7-azabicyclo derivatives abolished arrhythmias at 3–6 mg/kg, whereas lidocaine only slowed tachycardia without suppressing inducibility . Contradictions arise from:
- Mechanistic Differences : Azabicyclo compounds may modulate ion channels (e.g., Na/K) more selectively than lidocaine’s broad sodium channel blockade.
- Pharmacodynamic Effects : Azabicyclo derivatives induce a 10–20% increase in mean blood pressure, unlike lidocaine, which has neutral or hypotensive effects .
Experimental Design : Use in vivo electrophysiological recordings paired with in vitro patch-clamp assays to isolate target mechanisms.
Basic: What storage and handling protocols are recommended for azabicyclo hydrochloride salts?
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
- Handling : Use inert atmosphere (N/Ar) gloveboxes for moisture-sensitive reactions.
- Safety : Hydrochloride salts may release HCl vapors under heat; ensure fume hood use and PPE (gloves, goggles) .
Advanced: What structural modifications enhance the biological activity of 3-azabicyclo[3.3.1]nonane derivatives?
Key modifications include:
- Heteroatom Substitution : Replacing oxygen with sulfur or selenium alters electron density and bioavailability. Selenium analogues show superior antiarrhythmic activity due to enhanced redox modulation .
- N-Substituents : Benzyl or tert-butyl groups at the 7-position improve lipophilicity and blood-brain barrier penetration .
- Ester vs. Carboxylic Acid : Methyl esters (e.g., methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate) enhance stability over free acids .
Screening Strategy : Use SAR (structure-activity relationship) studies with iterative X-ray and docking simulations to prioritize candidates.
Basic: How should researchers address low yields in the synthesis of 7-carboxylate esters?
Common issues and solutions:
- Steric Hindrance : Use bulky protecting groups (e.g., tert-butyl) to direct regioselectivity during esterification .
- Byproduct Formation : Employ gradient chromatography (silica gel, 20–40% EtOAc/hexane) to separate esters from diastereomers .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) can accelerate hydrogenation steps in bicyclic systems .
Advanced: What in vivo models are suitable for evaluating the antiarrhythmic potential of this compound?
- Canine Myocardial Infarction Model : Ligation of the left anterior descending coronary artery induces sustained ventricular tachycardia, mimicking human arrhythmias. Administer test compounds intravenously and monitor via ECG for suppression of abnormal rhythms .
- Dosage Optimization : Start at 1 mg/kg and escalate to 6 mg/kg to assess dose-dependent efficacy and hemodynamic effects (e.g., blood pressure changes) .
Basic: How can researchers validate the purity of methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Acceptable purity: ≥95% .
- Melting Point Analysis : Compare observed values to literature data (e.g., 2291-59-0: 265.78 g/mol) .
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced: What computational tools predict the metabolic stability of azabicyclo derivatives?
- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates permeability, CYP450 metabolism, and half-life.
- Docking Studies : Map interactions with cardiac ion channels (e.g., hERG) to predict arrhythmogenic risk .
Validation : Cross-reference computational results with in vitro microsomal assays (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
